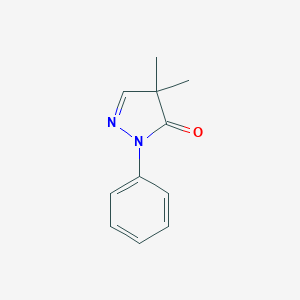
4,4-Dimethyl-2-phenylpyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-2-phenylpyrazol-3-one, also known as DMPP, is a pyrazolone derivative that has gained attention in the scientific community due to its potential applications as a nitrification inhibitor in agriculture. DMPP has been shown to slow down the conversion of ammonium to nitrate in soil, which can reduce the amount of nitrogen lost through leaching and increase the efficiency of nitrogen fertilizers.
Wirkmechanismus
4,4-Dimethyl-2-phenylpyrazol-3-one works by inhibiting the activity of the ammonia-oxidizing bacteria (AOB) and archaea (AOA) that are responsible for converting ammonium to nitrite and nitrate in soil. Specifically, 4,4-Dimethyl-2-phenylpyrazol-3-one binds to the active site of the enzyme responsible for the oxidation of ammonia to hydroxylamine, which is the first step in the nitrification process. This binding prevents the enzyme from functioning properly, thus slowing down the nitrification process.
Biochemical and Physiological Effects:
4,4-Dimethyl-2-phenylpyrazol-3-one has been shown to have no significant toxic effects on plants, animals, or humans at the recommended application rates. However, it is important to note that 4,4-Dimethyl-2-phenylpyrazol-3-one can accumulate in soil over time, which may have implications for long-term soil health and microbial diversity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,4-Dimethyl-2-phenylpyrazol-3-one in lab experiments is that it can be easily applied to soil or plant samples at a range of concentrations. However, it is important to note that 4,4-Dimethyl-2-phenylpyrazol-3-one can be volatile and may require special handling procedures to prevent exposure to researchers. Additionally, 4,4-Dimethyl-2-phenylpyrazol-3-one can interact with other soil amendments or fertilizers, which may complicate experimental design.
Zukünftige Richtungen
There are several potential future directions for research on 4,4-Dimethyl-2-phenylpyrazol-3-one. One area of interest is the optimization of 4,4-Dimethyl-2-phenylpyrazol-3-one application rates and timing in different soil and crop systems. Additionally, there is ongoing research into the potential effects of 4,4-Dimethyl-2-phenylpyrazol-3-one on soil microbial communities and long-term soil health. Finally, there is interest in developing new nitrification inhibitors with improved efficacy and reduced environmental impact.
Synthesemethoden
4,4-Dimethyl-2-phenylpyrazol-3-one can be synthesized through a multistep process starting from 4-methyl-2-nitrophenol and ethyl acetoacetate. The nitrophenol is first reduced to the corresponding amine using sodium dithionite, and then condensed with ethyl acetoacetate in the presence of a base to form the pyrazolone ring. The resulting product is then methylated using methyl iodide to yield 4,4-Dimethyl-2-phenylpyrazol-3-one.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-2-phenylpyrazol-3-one has been extensively studied for its potential use as a nitrification inhibitor in agriculture. In particular, 4,4-Dimethyl-2-phenylpyrazol-3-one has been shown to be effective in reducing nitrate leaching and increasing nitrogen use efficiency in a variety of crops, including cereals, vegetables, and fruit trees. 4,4-Dimethyl-2-phenylpyrazol-3-one has also been investigated for its potential to reduce greenhouse gas emissions from agricultural soils, as nitrous oxide is a potent greenhouse gas that is produced during nitrification.
Eigenschaften
CAS-Nummer |
17694-06-3 |
|---|---|
Molekularformel |
C11H12N2O |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
4,4-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C11H12N2O/c1-11(2)8-12-13(10(11)14)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI-Schlüssel |
CDJKTJRGELREMK-UHFFFAOYSA-N |
SMILES |
CC1(C=NN(C1=O)C2=CC=CC=C2)C |
Kanonische SMILES |
CC1(C=NN(C1=O)C2=CC=CC=C2)C |
Synonyme |
2,4-Dihydro-4,4-dimethyl-2-phenyl-3H-pyrazol-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















